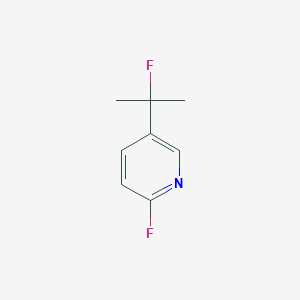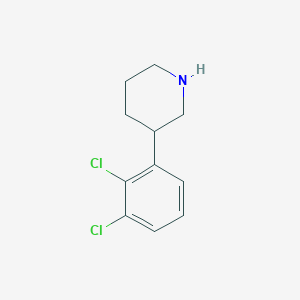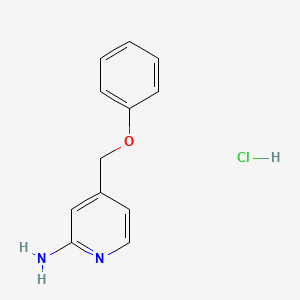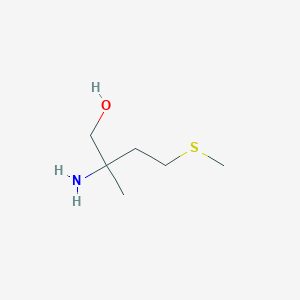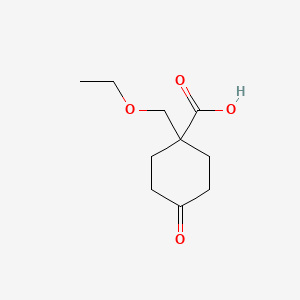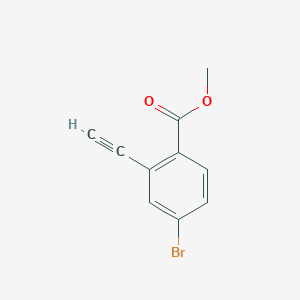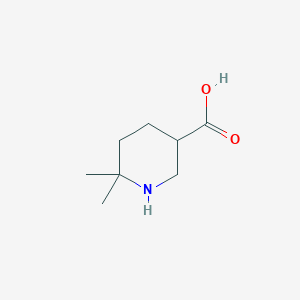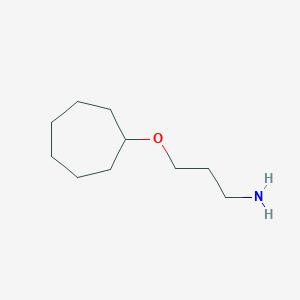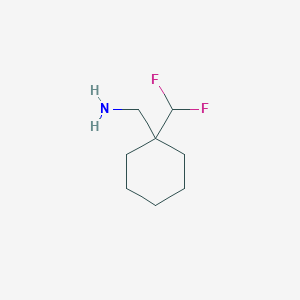
(1-(Difluoromethyl)cyclohexyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Difluoromethyl)cyclohexyl)methanamine is an organic compound with the molecular formula C8H15F2N It is a derivative of cyclohexylmethanamine, where two hydrogen atoms on the cyclohexyl ring are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Difluoromethyl)cyclohexyl)methanamine typically involves the introduction of the difluoromethyl group into the cyclohexylmethanamine structure. One common method is the difluoromethylation of cyclohexylmethanamine using difluoromethylating agents such as ClCF2H. This reaction can be carried out under various conditions, including the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the cyclohexylmethanamine substrate. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1-(Difluoromethyl)cyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or hydrocarbons.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones or alcohols, while substitution reactions can produce a variety of functionalized cyclohexylmethanamine derivatives .
Wissenschaftliche Forschungsanwendungen
(1-(Difluoromethyl)cyclohexyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological activity.
Industry: The compound can be used in the production of materials with unique properties, such as increased stability and resistance to degradation
Wirkmechanismus
The mechanism of action of (1-(Difluoromethyl)cyclohexyl)methanamine involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can influence the compound’s binding affinity and selectivity for specific targets, such as enzymes or receptors. This can result in modulation of biological pathways and physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Difluoromethyl)cyclohexyl)methanamine: A similar compound with the difluoromethyl group at a different position on the cyclohexyl ring.
(1-(Trifluoromethyl)cyclohexyl)methanamine: A related compound with an additional fluorine atom in the trifluoromethyl group.
Uniqueness
(1-(Difluoromethyl)cyclohexyl)methanamine is unique due to its specific substitution pattern and the presence of the difluoromethyl group. This structural feature can impart distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H15F2N |
|---|---|
Molekulargewicht |
163.21 g/mol |
IUPAC-Name |
[1-(difluoromethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C8H15F2N/c9-7(10)8(6-11)4-2-1-3-5-8/h7H,1-6,11H2 |
InChI-Schlüssel |
MBHPXSSKVSFKPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CN)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


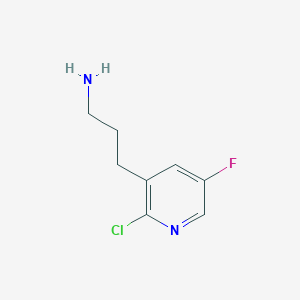
![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)


